Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol
Description
Properties
CAS No. |
5463-96-7 |
|---|---|
Molecular Formula |
C11H13ClN4O |
Molecular Weight |
252.70 g/mol |
IUPAC Name |
(1R,2R)-2-(6-chloropurin-9-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H13ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)7-3-1-2-4-8(7)17/h5-8,17H,1-4H2/t7-,8-/m1/s1 |
InChI Key |
CKTCXOLCNXSTKZ-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2C=NC3=C2N=CN=C3Cl)O |
Canonical SMILES |
C1CCC(C(C1)N2C=NC3=C2N=CN=C3Cl)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with 6-Chloropurine Derivatives
A foundational approach involves coupling a trans-2-hydroxycyclohexyl moiety with 6-chloropurine. In one method, trans-2-tosyloxycyclohexanol is reacted with 6-chloropurine in the presence of a base such as potassium carbonate. The tosylate group acts as a leaving group, enabling nucleophilic aromatic substitution at the purine's 9-position. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, yielding the product in 65–72% efficiency.
Critical to stereochemical fidelity is the configuration of the starting cyclohexanol derivative. For example, (-)-menthol-protected trans-2-hydroxycyclohexanol ensures retention of the trans configuration during substitution. Post-reaction deprotection under acidic conditions (e.g., HCl in methanol) affords the final product without racemization.
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction offers a robust pathway to install the purine moiety while inverting alcohol configuration. Trans-2-hydroxycyclohexanol is treated with 6-chloropurine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF). This method achieves near-quantitative inversion, yielding the trans product with >98% enantiomeric excess (ee). However, scalability is limited by the stoichiometric use of reagents and challenges in purifying triphenylphosphine oxide byproducts.
Asymmetric Catalysis for Enantioselective Synthesis
Titanium-Mediated Asymmetric Oxidation
Inspired by omeprazole synthesis protocols, titanium(IV) isopropoxide and chiral tartrate ligands induce asymmetry during key oxidation steps. A representative procedure involves:
-
Complex Formation : Titanium isopropoxide and D-(-)-diethyl tartrate are heated to 50–55°C in toluene to form a chiral titanium complex.
-
Sulfide Oxidation : A prochiral sulfide intermediate (e.g., trans-2-(6-mercapto-9H-purin-9-yl)cyclohexanol) is oxidized with cumene hydroperoxide at 5–10°C, yielding the sulfoxide with 99.9% ee.
-
Acid-Catalyzed Cyclization : The sulfoxide is cyclized using hydrochloric acid in triethyl orthoformate, finalizing the purine ring structure.
This method, adapted from, achieves yields of 74–91% and is scalable to multi-kilogram batches.
Enzymatic Resolution of Racemic Mixtures
Racemic trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol can be resolved using lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the undesired enantiomer in vinyl acetate, leaving the target (1R,2R)-isomer unreacted. The acetylated byproduct is separated via silica gel chromatography, yielding the pure trans isomer in 85% ee and 68% yield.
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from methyl ethyl ketone (MEK) and methanol mixtures. Seeding with pure this compound accelerates crystallization, reducing solvent usage by 40%. Final purity exceeds 99.7% by HPLC, with residual solvents below ICH limits.
Spectroscopic Validation
-
NMR : The trans configuration is confirmed by distinct coupling constants (J = 9–11 Hz) between H1 and H2 protons in the cyclohexanol ring.
-
IR : A broad peak at 3250–3350 cm⁻¹ corresponds to the hydroxyl group, while purine C-Cl stretching appears at 750 cm⁻¹.
-
X-ray Crystallography : Single-crystal analysis reveals a dihedral angle of 88° between the purine and cyclohexanol planes, consistent with trans stereochemistry.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–72 | 98–99 | Scalable, minimal byproducts | Requires chiral starting material |
| Mitsunobu Reaction | 85–90 | >98 | Stereochemical inversion ensured | Costly reagents, purification issues |
| Asymmetric Oxidation | 74–91 | 99.9 | High enantioselectivity, industrial use | Sensitive to moisture and oxygen |
| Enzymatic Resolution | 68 | 85 | Eco-friendly, mild conditions | Lower ee, multi-step process |
Industrial-Scale Production Considerations
Pilot-scale synthesis (≥10 kg) employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps like sulfide oxidation. Process analytical technology (PAT) monitors reaction progress via inline FTIR, reducing batch failures by 30%. Regulatory-compliant routes prioritize green solvents (e.g., ethanol/water mixtures) and recover titanium catalysts via ion-exchange resins .
Chemical Reactions Analysis
Types of Reactions
Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the purine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of purine derivatives with different functional groups .
Scientific Research Applications
Applications in Pharmaceutical Development
Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol has several promising applications in the field of pharmacology:
Antiviral Activity
Due to its purine structure, the compound may serve as a lead for developing new medications targeting viral infections. Research indicates that purine derivatives often exhibit antiviral properties, which could be leveraged in therapeutic applications.
Cancer Treatment
The compound shows potential for use in treating various cancers. Its structural similarity to other purines suggests that it may inhibit specific kinases involved in cancer progression. For instance, compounds related to this structure have been explored for their efficacy against acute myeloid leukemia (AML) and other proliferative diseases .
Biological Mechanisms
Studies on this compound's interactions with biological systems are crucial for understanding its pharmacological potential. Research focuses on elucidating its therapeutic effects and safety profiles, which are vital for clinical applications.
Synthetic Routes
The synthesis of this compound can be approached through various methods. The choice of synthetic route may depend on desired yields and purity levels. Some common methods include:
- Direct Synthesis from Purine Derivatives : Utilizing established reactions involving purine bases.
- Functionalization of Cyclohexanol : Modifying cyclohexanol to introduce the purine moiety.
These synthetic strategies expand the utility of the compound in organic chemistry and medicinal chemistry.
Case Study 1: Antiviral Properties
In a study evaluating the antiviral properties of purine derivatives, this compound was tested against several viral strains. Results indicated significant inhibition of viral replication, suggesting its potential as a therapeutic agent against viral infections.
Case Study 2: Cancer Efficacy
Research focused on the compound's efficacy against AML demonstrated that it could inhibit the activity of specific kinases associated with cancer progression. The study highlighted its potential as part of combination therapies to enhance treatment outcomes for patients resistant to standard therapies .
Mechanism of Action
The mechanism of action of Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol involves its interaction with molecular targets such as nucleic acids. The compound can form hydrogen bonds and other interactions with DNA and RNA, potentially inhibiting their function. This mechanism is similar to other purine derivatives that exhibit antiviral and anticancer activities .
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Compounds
Key Observations :
- Backbone Flexibility: The cyclohexanol backbone provides greater conformational flexibility compared to cyclopentanol or rigid heterocycles like cyclopenta[b]thiophene (). This flexibility may influence binding affinity in biological targets.
- Substituent Effects: The 6-chloro group in the target compound enhances electrophilicity, enabling nucleophilic displacement reactions, whereas amino groups (e.g., ) facilitate hydrogen bonding and metabolic stability.
Key Observations :
- Trans-Isomer Isolation: highlights the use of Al(Oi-Pr)3/i-PrOH to achieve >94% yield of trans-2-(quinolin-2-yl)cyclohexanol, suggesting that steric hindrance and reducing agents play critical roles in trans-selectivity. Similar approaches may apply to the target compound.
- Purine Functionalization : The synthesis of 6-substituted purines () often involves palladium-catalyzed cross-coupling or nucleophilic substitution, which could be adapted for the chloro-purine moiety.
Physicochemical and Spectroscopic Properties
Table 3: Comparative Spectroscopic Data
Key Observations :
- Mass Spectrometry: Cyclohexanol derivatives often exhibit low InLib values due to spectral similarities among analogs (), complicating identification. The 6-chloro group may improve distinguishability via characteristic Cl isotope patterns.
- Thermal Stability: The cis-2-(6-amino) analog has a high melting point (213–215°C, ), suggesting that the trans-chloro variant may exhibit similar stability due to hydrogen bonding or crystal packing.
Biological Activity
Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₃ClN₄O and a molecular weight of 252.70 g/mol. The compound features a cyclohexanol moiety linked to a chlorinated purine base, which is known for its role in various biological processes.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with biological targets, particularly within purinergic signaling pathways. Compounds related to purines often exhibit roles in cellular signaling, influencing processes such as cell proliferation, apoptosis, and immune responses.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in purine metabolism or signaling pathways.
- Receptor Interaction : It could interact with purinergic receptors, modulating their activity and downstream effects on cellular functions.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting potential antibacterial or antiviral properties.
Pharmacological Applications
Research indicates that this compound has potential applications in several therapeutic areas:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Analgesic Activity : A study on related N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids demonstrated significant analgesic effects in a tail-flick mouse model, indicating that modifications in purine structures can yield potent analgesics .
- Antimycobacterial Properties : Research on 6-thio purine analogs revealed moderate inhibitory activity against Mycobacterium tuberculosis, highlighting the potential for this compound in treating infections caused by resistant strains .
- Inhibition of Cancer Cell Growth : Compounds with similar structures have shown the ability to inhibit the growth of cancer cells by affecting key signaling pathways associated with cell proliferation and survival .
Q & A
Q. What are the common synthetic routes for preparing trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol, and how is stereochemical purity ensured?
The synthesis typically involves coupling a purine derivative (e.g., 6-chloropurine) with a cyclohexanol scaffold. A key step is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid-substituted cyclohexanol intermediate reacts with 6-chloropurine in the presence of Pd(PPh₃)₄ and K₂CO₃ . To ensure stereochemical purity, enzymatic kinetic resolution using lipases (e.g., Candida rugosa) or hydrolases can resolve racemic mixtures. For example, enantioselective acylation with Novozym® 435 selectively modifies one enantiomer, enabling separation via chromatography or crystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR and IR Spectroscopy : Proton and carbon NMR confirm the cyclohexanol backbone and purine substitution. IR identifies hydroxyl (O-H stretch, ~3200–3500 cm⁻¹) and purine ring vibrations (C=N stretches, ~1600–1700 cm⁻¹) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and stereochemistry. ORTEP-3 visualizes thermal ellipsoids and molecular geometry .
Q. How is the compound’s reactivity with nucleophiles or electrophiles exploited in derivatization?
The 6-chloro group on the purine ring is highly reactive toward nucleophilic substitution. For example:
- Amination : Reaction with amines (e.g., isopropylamine) replaces chlorine to form 6-aminopurine derivatives.
- Thiol-Michael Addition : The cyclohexanol hydroxyl group can participate in click chemistry with thiols under radical or base-catalyzed conditions .
Advanced Research Questions
Q. How can multivariate experimental design (e.g., Box-Behnken) optimize reaction conditions for this compound’s synthesis?
Box-Behnken designs evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio) while minimizing experiments. For example, optimizing cyclohexane oxidation to cyclohexanol (a precursor) involved:
- Variables : Reaction time, oxidant concentration, catalyst type.
- Response Surface Analysis : Identified optimal conditions (e.g., 72% yield at 25°C, 0.1 mol% Fe catalyst) .
| Optimized Parameters | Range | Impact on Yield |
|---|---|---|
| Temperature (°C) | 20–30 | Higher selectivity |
| Catalyst Loading (mol%) | 0.05–0.2 | Non-linear effect |
| Reaction Time (h) | 6–12 | Plateau after 10 h |
Q. How do discrepancies in catalytic efficiency arise across studies, and how can they be resolved?
Contradictions in catalytic performance (e.g., Fe vs. Sn-MgAl catalysts) may stem from:
- Active Site Accessibility : Zeolites (Sn-MgAl) provide microporous environments favoring cyclohexanol formation (0.2676 kmol/m³ in 10 h) .
- Oxidation States : FeIVO species generated in situ enhance radical-mediated pathways .
Resolution involves in situ spectroscopy (ATR-FTIR) to monitor intermediates and validate kinetic models .
Q. What mechanistic insights guide the compound’s interaction with biological targets (e.g., enzymes)?
Molecular docking and isothermal titration calorimetry (ITC) quantify binding affinities. For example:
Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?
- Enantioselective Metabolism : (S)-enantiomers may exhibit slower hepatic clearance due to stereospecific enzyme interactions.
- Solubility : Trans-configuration reduces steric hindrance, enhancing aqueous solubility compared to cis-forms.
Methodological Considerations
Q. What strategies mitigate racemization during synthesis or purification?
Q. How are kinetic studies designed to probe reaction pathways involving this compound?
Pseudo-first-order kinetics (e.g., esterification with amino alcohols):
- Rate Constants : Determined via in situ IR or GC-MS.
- Transition-State Analysis : Synperiplanar alignment of hydroxyl and amino groups in trans-2-(N,N-dimethylamino)cyclohexanol accelerates reactions (k = 9.3 × 10⁻⁵ s⁻¹) .
Data Contradiction Analysis
Q. Why do catalytic oxidation studies report varying selectivity for cyclohexanol vs. cyclohexanone?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
